Cas no 36640-55-8 ([3-(4-bromophenyl)-1-phenyl-1H-pyrazol-4-yl]methanol)

[3-(4-Bromophenyl)-1-phenyl-1H-pyrazol-4-yl]methanol is a brominated pyrazole derivative with a hydroxymethyl functional group at the 4-position. This compound serves as a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and functional materials. The presence of both a bromophenyl and phenyl substituent enhances its reactivity in cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, enabling further structural diversification. The hydroxymethyl group offers additional modification potential through oxidation, esterification, or etherification. Its well-defined structure and synthetic utility make it valuable for researchers exploring heterocyclic chemistry or designing bioactive molecules. The compound is typically characterized by NMR, HPLC, and mass spectrometry to ensure high purity and consistency.
[3-(4-bromophenyl)-1-phenyl-1H-pyrazol-4-yl]methanol structure
36640-55-8 structure
Product Name:[3-(4-bromophenyl)-1-phenyl-1H-pyrazol-4-yl]methanol
CAS No:36640-55-8
MF:C16H13BrN2O
MW:329.191222906113
CID:921505
PubChem ID:740185
Update Time:2025-05-26

[3-(4-bromophenyl)-1-phenyl-1H-pyrazol-4-yl]methanol Chemical and Physical Properties

Names and Identifiers

    • (3-(4-BROMOPHENYL)-1-PHENYL-1H-PYRAZOL-4-YL)METHANOL
    • [3-(4-bromophenyl)-1-phenyl-1H-pyrazol-4-yl]methanol
    • AKOS001010731
    • 36640-55-8
    • CHEMBL1575729
    • 3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-methanol
    • SMR000496811
    • EU-0075684
    • F0915-1534
    • SCHEMBL3407292
    • DTXSID301233663
    • SR-01000469717
    • Z56787621
    • HMS2834J11
    • SR-01000469717-1
    • MLS000974447
    • [3-(4-bromophenyl)-1-phenyl-pyrazol-4-yl]methanol
    • [3-(4-bromophenyl)-1-phenylpyrazol-4-yl]methanol
    • Inchi: 1S/C16H13BrN2O/c17-14-8-6-12(7-9-14)16-13(11-20)10-19(18-16)15-4-2-1-3-5-15/h1-10,20H,11H2
    • InChI Key: CZXYTEYPIOIKOG-UHFFFAOYSA-N
    • SMILES: BrC1C=CC(=CC=1)C1C(CO)=CN(C2C=CC=CC=2)N=1

Computed Properties

  • Exact Mass: 328.02113g/mol
  • Monoisotopic Mass: 328.02113g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 3
  • Complexity: 301
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.4
  • Topological Polar Surface Area: 38Ų

[3-(4-bromophenyl)-1-phenyl-1H-pyrazol-4-yl]methanol Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F0915-1534-2μmol
[3-(4-bromophenyl)-1-phenyl-1H-pyrazol-4-yl]methanol
36640-55-8 90%+
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$57.0 2023-07-28
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[3-(4-bromophenyl)-1-phenyl-1H-pyrazol-4-yl]methanol
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Life Chemicals
F0915-1534-2mg
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Additional information on [3-(4-bromophenyl)-1-phenyl-1H-pyrazol-4-yl]methanol

Comprehensive Overview of [3-(4-bromophenyl)-1-phenyl-1H-pyrazol-4-yl]methanol (CAS No. 36640-55-8): Properties, Applications, and Research Insights

The compound [3-(4-bromophenyl)-1-phenyl-1H-pyrazol-4-yl]methanol (CAS No. 36640-55-8) is a brominated pyrazole derivative with significant interest in pharmaceutical and material science research. Its molecular structure combines a pyrazole core with phenyl and bromophenyl substituents, offering unique reactivity and functional versatility. Researchers frequently explore its potential as a building block for drug discovery, particularly in targeting kinase inhibitors and anti-inflammatory agents, aligning with current trends in precision medicine and small-molecule therapeutics.

Recent studies highlight the compound’s role in heterocyclic chemistry, where its methanol functional group enables further derivatization. This adaptability makes it valuable for high-throughput screening libraries, a hot topic in AI-driven drug design. Computational chemists often search for "pyrazole derivatives for drug discovery" or "CAS 36640-55-8 synthetic applications," reflecting its relevance in cheminformatics and medicinal chemistry workflows.

From a synthetic perspective, the bromine atom at the 4-position of the phenyl ring facilitates cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig reactions. These transformations are critical for creating biaryl structures, a key motif in agrochemicals and OLED materials. Industry professionals frequently inquire about "36640-55-8 solubility" and "stability under catalytic conditions," underscoring its utility in process chemistry.

Environmental and green chemistry considerations are also emerging for this compound. Researchers investigate solvent-free synthesis methods or catalytic recycling approaches to minimize waste. The push for sustainable pharmaceuticals has increased searches for "eco-friendly pyrazole synthesis" and "CAS 36640-55-8 biodegradability," though data remains limited—an area ripe for further study.

Analytical characterization of [3-(4-bromophenyl)-1-phenyl-1H-pyrazol-4-yl]methanol typically involves NMR spectroscopy, HPLC purity analysis, and mass spectrometry. Its crystalline properties are of interest in X-ray diffraction studies, particularly for structure-activity relationship (SAR) modeling. Laboratories often optimize "HPLC methods for 36640-55-8" or seek "pyrazole methanol derivative spectra," indicating demand for standardized protocols.

In material science, the compound’s aromatic stacking behavior attracts attention for organic semiconductors. Its electron-withdrawing bromine moiety may enhance charge transport, a feature explored in flexible electronics research. Queries like "pyrazole-based conductive materials" or "36640-55-8 thermal stability" reflect interdisciplinary applications beyond life sciences.

Regulatory databases list this compound as non-hazardous under standard handling conditions, though proper PPE (personal protective equipment) is recommended. Safety sheets emphasize storage at room temperature away from strong oxidizers, with no significant ecotoxicity reported—a factor increasingly scrutinized in REACH compliance discussions.

Future directions may explore its metal-organic frameworks (MOFs) integration or bioconjugation potential for targeted drug delivery. As machine learning accelerates molecular design, compounds like 36640-55-8 gain traction in virtual screening pipelines. The intersection of automated synthesis and AI-predicted properties could unlock novel applications for this versatile scaffold.

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